molecular formula C16H19ClN4O B2442033 2-chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide CAS No. 2034208-07-4

2-chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide

Cat. No.: B2442033
CAS No.: 2034208-07-4
M. Wt: 318.81
InChI Key: MSHMJFLEVWBMMS-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 2-chloro group and a piperidinyl-pyrazolyl moiety

Biochemical Analysis

Biochemical Properties

It is known that the crystal structure of similar compounds is stabilized by N–H···O and C–H···O interactions . These interactions could potentially influence the way 2-chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide interacts with enzymes, proteins, and other biomolecules.

Cellular Effects

Preliminary bioassays indicate that similar compounds have shown activity against the tobacco mosaic virus (TMV) with different in vivo and in vitro modes . This suggests that this compound may also have antiviral properties and could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have shown promising activity over time in both in vitro and in vivo studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives.

    Coupling of Pyrazole and Piperidine: The pyrazole and piperidine rings are coupled using a suitable linker, often through a nucleophilic substitution reaction.

    Formation of Benzamide: The final step involves the reaction of the coupled pyrazole-piperidine intermediate with 2-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the benzamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Aminated benzamide derivatives.

    Substitution: Substituted benzamide derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

2-chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide: shares structural similarities with other benzamide derivatives and pyrazole-containing compounds.

    Indole Derivatives: These compounds also exhibit a wide range of biological activities and are used in medicinal chemistry.

    Imidazole Derivatives: Known for their applications in pharmaceuticals and as building blocks in organic synthesis.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzamide core with a pyrazole-piperidine moiety makes it a versatile compound for various research applications.

Properties

IUPAC Name

2-chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O/c1-11-10-15(20-19-11)21-8-6-12(7-9-21)18-16(22)13-4-2-3-5-14(13)17/h2-5,10,12H,6-9H2,1H3,(H,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHMJFLEVWBMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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